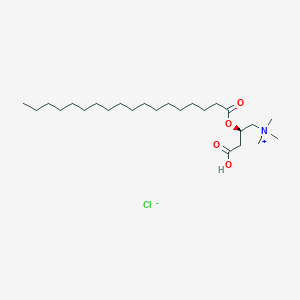

Stearoyl-L-carnitine chloride

Vue d'ensemble

Description

Le stéaroyl-L-carnitine (chlorure) est une acylcarnitine à longue chaîne naturellement présente. C'est un métabolite endogène que l'on trouve dans divers tissus et qui est impliqué dans le métabolisme des lipides. Ce composé est connu pour son rôle dans le transport des acides gras vers les mitochondries pour la bêta-oxydation, un processus crucial pour la production d'énergie dans les cellules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le stéaroyl-L-carnitine (chlorure) peut être synthétisé par estérification de la L-carnitine avec l'acide stéarique. La réaction implique généralement l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est réalisée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle : La production industrielle du stéaroyl-L-carnitine (chlorure) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes automatisés pour contrôler les conditions de réaction et garantir un rendement et une pureté élevés. Le produit final est souvent soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes de l'industrie .

Types de réactions :

Oxydation : Le stéaroyl-L-carnitine (chlorure) peut subir des réactions d'oxydation, en particulier au niveau de la chaîne d'acides gras, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents dérivés d'acylcarnitine avec des chaînes d'acides gras plus courtes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés d'acylcarnitine oxydés.

Réduction : Dérivés d'acylcarnitine à chaîne plus courte.

Substitution : Divers composés d'acylcarnitine substitués.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Formulation and Delivery Systems

Stearoyl-L-carnitine chloride is utilized in the development of novel drug delivery systems, particularly for targeting metabolic disorders. Recent research has demonstrated that stearoyl-L-carnitine-modified nanoemulsions can enhance ocular drug delivery by targeting specific transporters in corneal epithelial cells, leading to improved bioavailability and therapeutic efficacy. These systems have shown promising results in preclinical models, including enhanced corneal permeation and retention time for drugs such as dexamethasone .

Mechanism of Action

The compound interacts with organic cation/carnitine transporter 2 (OCTN2) and amino acid transporter B (ATB0,+), facilitating the uptake of L-carnitine into cells, which is crucial for fatty acid metabolism . This mechanism underlies its application in formulating medications aimed at conditions like chronic fatigue syndrome and metabolic disorders.

Cosmetic Industry

Skincare Formulations

In cosmetics, this compound is recognized for its ability to improve skin hydration and provide anti-aging benefits. It acts as an emollient and enhances the penetration of active ingredients into the skin, making it a popular choice among formulators .

Clinical Insights

Studies indicate that products containing stearoyl-L-carnitine can significantly improve skin moisture levels and elasticity, supporting its use in high-end skincare formulations .

Nutrition Supplements

Fat Transport and Energy Production

this compound is commonly included in dietary supplements aimed at enhancing fat metabolism and energy production. It supports the transport of long-chain fatty acids into mitochondria for β-oxidation, thus playing a vital role in energy generation for athletes and individuals managing weight .

Research Findings

Clinical studies have shown that supplementation with acylcarnitines can lead to improved exercise performance and recovery times due to enhanced fatty acid utilization during physical activity .

Biochemical Research

Metabolic Studies

Researchers employ this compound to study various aspects of cellular metabolism and mitochondrial function. Its role as a carrier in fatty acid metabolic pathways makes it instrumental in understanding energy production processes .

Case Studies

Investigations into the effects of stearoyl-L-carnitine on cellular respiration have revealed insights into mitochondrial dysfunctions associated with diseases such as obesity and diabetes .

Veterinary Medicine

Animal Health Formulations

In veterinary applications, this compound is used to enhance metabolic efficiency in livestock and improve energy levels in animals. Its incorporation into animal feed has been linked to better growth rates and overall health outcomes .

Data Tables

Mécanisme D'action

Stearoyl-L-carnitine (chloride) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is mediated by carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase. Once inside the mitochondria, the fatty acids undergo beta-oxidation to produce energy. The compound also inhibits glycine transport by acting as a less potent inhibitor of glycine transporter 2 (GlyT2), affecting neurotransmitter regulation .

Comparaison Avec Des Composés Similaires

Palmitoyl-L-carnitine: Another long-chain acylcarnitine with a shorter fatty acid chain.

Oleoyl-L-carnitine: Contains an unsaturated fatty acid chain.

Myristoyl-L-carnitine: Features a shorter, saturated fatty acid chain.

Lauroyl-L-carnitine: Has an even shorter fatty acid chain compared to myristoyl-L-carnitine.

Uniqueness: Stearoyl-L-carnitine (chloride) is unique due to its long saturated fatty acid chain, which makes it particularly effective in studying lipid metabolism and energy production. Its role as a GlyT2 inhibitor also sets it apart from other acylcarnitines, providing additional research avenues in neurobiology .

Activité Biologique

Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine that plays a significant role in fatty acid metabolism and cellular energy production. This compound has garnered attention for its biological activities, particularly in metabolic disorders, mitochondrial function, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Name : (2R)-3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride

- Molecular Formula : CHClNO

- CAS Number : 32350-57-5

- Molecular Weight : 464.122 g/mol

This compound exhibits several biological activities through various mechanisms:

- Inhibition of Carnitine Uptake : It inhibits sodium-dependent [^3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by approximately 52% at a concentration of 500 µM . This action may influence carnitine levels and fatty acid metabolism.

- Glycine Transport Inhibition : The compound has been shown to inhibit glycine transport by GlyT2, with a maximum inhibition of 16.8% observed at concentrations up to 3 µM . This suggests potential implications in neurotransmission and metabolic regulation.

- Effects on Mitochondrial Function : this compound is noted for improving mitochondrial function, which positions it as a candidate for therapeutic interventions in obesity and diabetes .

Chronic Fatigue Syndrome and Renal Disease

Research indicates that plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in those with end-stage renal disease . This differential expression underscores its potential as a biomarker for these conditions.

Alzheimer's Disease

Studies have reported that stearoyl-L-carnitine levels are significantly decreased in patients with Alzheimer's disease, mild cognitive impairment, and subjective memory complaints . This finding suggests a possible link between acylcarnitines and cognitive health.

Case Studies

- L-Carnitine Supplementation : A study involving PPARα(-/-) mice demonstrated that oral carnitine supplementation led to partial metabolic recovery, indicating the importance of carnitines in energy metabolism under stress conditions .

- Post-TACE Liver Function : In a clinical trial with cirrhotic patients undergoing transarterial chemoembolization (TACE), L-carnitine supplementation improved liver function parameters significantly compared to controls, highlighting its hepatoprotective effects .

Applications

This compound is utilized across various fields:

- Pharmaceutical Development : Its role in fatty acid metabolism makes it relevant for developing medications targeting metabolic disorders.

- Cosmetic Industry : It is incorporated into skincare products for its hydrating and anti-aging properties.

- Nutritional Supplements : Commonly found in supplements aimed at enhancing fat transport and energy production.

- Veterinary Medicine : Used to improve metabolic efficiency and energy levels in livestock.

Analyse Des Réactions Chimiques

Esterification Reaction

Stearoyl-L-carnitine chloride is synthesized via esterification of L-carnitine with stearoyl chloride. The reaction involves nucleophilic acyl substitution, where the hydroxyl group of L-carnitine reacts with the acyl chloride group of stearoyl chloride .

Reaction Conditions :

- L-Carnitine hydrochloride is mixed with stearoyl chloride in a 1:1 molar ratio.

- Elevated temperature (50–60°C) maintained until completion (monitored via TLC) .

- Anion exchange resin (weakly basic) converts the product to its inner salt form .

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| L-Carnitine HCl + stearoyl chloride | 50–60°C, anhydrous solvent | This compound | ~85% |

Enzymatic Inhibition

This compound acts as a competitive inhibitor in metabolic pathways:

- Glycine Transporter 2 (GlyT2) : Inhibits GlyT2 with moderate potency (IC₅₀ ~500 µM) .

- Lecithin:Cholesterol Acyltransferase (LCAT) : Suppresses LCAT activity in rat plasma (52% inhibition at 500 µM) .

| Target Enzyme | Inhibition Mechanism | IC₅₀/Activity |

|---|---|---|

| GlyT2 | Competitive binding | ~500 µM |

| LCAT (rat) | Substrate displacement | 52% inhibition at 500 µM |

Mitochondrial Transport

Facilitates long-chain fatty acid transport into mitochondria via the carnitine shuttle:

- Forms acyl-carnitine esters with fatty acids for membrane translocation .

- Reversibly reacts with coenzyme A (CoA) in the mitochondrial matrix to regenerate acyl-CoA .

Hydrolytic Degradation

The ester bond in this compound is susceptible to hydrolysis under acidic or alkaline conditions:

- Acidic Hydrolysis : Cleaves the ester bond, yielding stearic acid and L-carnitine .

- Alkaline Hydrolysis : Produces stearate and L-carnitine derivatives .

| Condition | Products | Half-Life (25°C) |

|---|---|---|

| pH 1.0 (HCl) | Stearic acid + L-carnitine | ~12 hours |

| pH 12.0 (NaOH) | Stearate + carnitine alkoxy | ~8 hours |

Thermal Stability

Stable at room temperature but decomposes above 250°C, releasing trimethylamine and CO₂ .

LC-MS Compatibility

This compound is analyzed via hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry:

- Column : Ascentis® Express OH5 (50 mM ammonium acetate/acetonitrile gradient) .

- Detection : Positive ion mode (m/z 428.371 for [M+H]⁺) .

| Parameter | Value |

|---|---|

| Retention Time | 14.2 min |

| Collision Cross Section | 222.75 Ų |

Isotope Dilution Assays

Deuterated analogs (e.g., d₃, d₉) serve as internal standards for quantitative LC-MS, ensuring accurate quantification in biological matrices .

Nanoemulsion Formulation

Reacts with surfactants (e.g., poloxamer 188) to form stable nanoemulsions for drug delivery:

Propriétés

IUPAC Name |

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYWVPJJXVIFM-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.